N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a central ethyl linker substituted with furan-2-yl and thiophen-2-yl groups. The 1,2-oxazole ring is substituted with a phenyl group at position 5 and a carboxamide moiety at position 2. Such hybrid structures are often explored in medicinal chemistry for their bioactivity, particularly in antimicrobial or enzyme-targeting applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(16-12-18(25-22-16)14-6-2-1-3-7-14)21-13-15(17-8-4-10-24-17)19-9-5-11-26-19/h1-12,15H,13H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWGVTNQLXTEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Van Leusen Oxazole Synthesis
The Van Leusen reaction, employing TosMIC (toluenesulfonylmethyl isocyanide) with aldehydes, remains a cornerstone for oxazole preparation. For the 5-phenyl variant, phenylacetaldehyde undergoes cyclization with TosMIC in methanol under reflux, yielding 5-phenyl-1,2-oxazole. Subsequent oxidation of the 3-methyl group (if present) to the carboxylic acid is achieved using KMnO₄ in acidic conditions.
Optimization Insights :
DMAP-Tf Mediated Carboxylic Acid-to-Oxazole Conversion
A novel method from recent literature enables direct conversion of carboxylic acids to 4,5-disubstituted oxazoles. Benzoic acid derivatives react with ethyl isocyanoacetate in the presence of DMAP-Tf (a triflic acid-derived activator) and DABCO in dichloromethane at 40°C. This one-pot protocol affords 5-phenyl-1,2-oxazole-3-carboxylic acid esters, which are hydrolyzed to the free acid using NaOH.
Key Advantages :
- Functional Group Tolerance : Halogens (F, Cl, Br), esters, and phosphine oxides remain intact.
- Yield : Up to 96% for the cyclization step.
Synthesis of N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]amine
Reductive Amination Approach
A ketone precursor, 2-(furan-2-yl)-2-(thiophen-2-yl)acetone, is synthesized via Friedel-Crafts acylation of furan and thiophene using acetyl chloride and AlCl₃. Reductive amination with ammonium acetate and NaBH₃CN in methanol yields the desired amine.
Reaction Conditions :
Suzuki-Miyaura Cross-Coupling for Geminal Diheteroaryl Formation
A gem-dibromoethyl intermediate is coupled with furan-2-ylboronic acid and thiophen-2-ylboronic acid sequentially under Pd(PPh₃)₄ catalysis. Subsequent Gabriel synthesis with phthalimide and hydrazine liberation furnishes the primary amine.
Optimization Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 88 |
| Gabriel Amination | Phthalimide, K₂CO₃, DMF | 76 |
Amide Bond Formation Strategies
The coupling of 5-phenyl-1,2-oxazole-3-carboxylic acid and N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]amine employs standard peptide synthesis protocols:
- Activation : Carboxylic acid activated with HATU or EDCl in DMF.
- Coupling : Reaction with amine in the presence of DIPEA at 0°C to room temperature.
- Purification : Silica gel chromatography (EtOAc/hexane).
Critical Parameters :
- Coupling Reagent : HATU outperforms EDCl, yielding 85% vs. 72%.
- Side Reactions : Epimerization is negligible due to the absence of chiral centers.
Alternative Routes and Green Chemistry Considerations
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates the Van Leusen reaction, enhancing yields to 78% while reducing reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues from Crystallographic Studies
highlights several oxazole- and thiophene-containing carboxamides, including N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide (C₁₃H₁₂N₄O₃S, MW 304.3). Unlike the target compound, this analog replaces the ethyl-furan-thiophene chain with a hydroxyethyl-pyrazole group.
Another analog, [5-(1-benzylindazol-3-yl)furan-2-yl]-methanol (C₁₉H₁₆N₂O₂, MW 304.3), retains a furan ring but substitutes the oxazole-thiophene system with a benzylindazole group. The indazole moiety could enhance binding to enzymes like oxidoreductases, as suggested by its inclusion in crystallographic studies of FAD-dependent enzymes .
Quinolone-Thiophene Hybrids
describes quinolone derivatives with thiophene-based substituents, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (MW ~453–456). These compounds exhibit antibacterial activity, with bromine or methylthio groups on the thiophene ring enhancing potency against Gram-positive bacteria. In contrast, the target compound lacks halogen substituents, which may reduce its antibacterial efficacy despite structural similarities in the thiophene-ethyl-carboxamide framework .
Thiophenylethylamine Derivatives
lists compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine , which share the thiophenylethylamine backbone. These molecules are designed for CNS targeting, with the thiophene rings likely influencing receptor affinity. The target compound’s oxazole-phenyl group may redirect its activity toward peripheral targets compared to these CNS-focused analogs .
Key Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity Gaps : Unlike the brominated thiophene derivatives in , the absence of electron-withdrawing groups on the target compound’s thiophene may limit its antibacterial potency .
- Synthetic Flexibility : The ethyl linker allows modular substitution, as seen in ’s CNS-active analogs, suggesting the target compound could be tailored for diverse applications .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Synthesis
The compound features a unique structure comprising a furan ring, a thiophene ring, and an oxazole core. The synthesis typically involves several key steps:
- Formation of the Isoxazole Ring : This is achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
- Introduction of Furan and Thiophene Rings : These rings are incorporated via nucleophilic substitution reactions.
- Formation of Carboxamide Group : The carboxamide is formed through acylation reactions with appropriate amines.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis |
| HeLa (Cervical) | 2.41 | Cell cycle arrest |
| PANC-1 (Pancreatic) | 1.50 | Inhibition of proliferation |
The compound induces apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage, leading to programmed cell death .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated efficacy against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in increased levels of p53 and caspase activity in MCF-7 cells, indicating its role in apoptosis induction .
- Antimicrobial Efficacy : Another investigation revealed that the compound exhibited broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria .
Q & A
Q. What are the standard synthetic routes for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Oxazole Core Formation : Cyclocondensation of nitrile oxides with alkynes or via [3+2] cycloaddition (e.g., using ethyl nitroacetate and phenylacetylene derivatives) to form the 1,2-oxazole ring .
Carboxamide Coupling : Activation of the oxazole-3-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with the amine intermediate (e.g., 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine) under basic conditions (e.g., triethylamine) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to isolate the final product .
- Key Optimization Factors :
- Temperature control (60–80°C for cycloaddition) .
- Solvent selection (e.g., dichloromethane for acid chloride formation) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
¹H and ¹³C NMR identify proton environments (e.g., furan/thiophene aromatic protons at δ 6.5–7.5 ppm; oxazole C=O at ~165 ppm) . - Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₆N₂O₃S: 364.09) .
- Elemental Analysis : Validates purity (>95% C, H, N, S content) .
Q. What are the initial biological screening approaches for this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based assays using ATP analogs) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions improve yields from 60% to >85% .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes for cycloaddition) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency .
Q. What computational methods predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., COX-2 or EGFR kinases) .
- QSAR Modeling : Comparative molecular field analysis (CoMFA) correlates substituent effects (e.g., thiophene vs. furan) with activity .
- ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .
Q. How can contradictory solubility data from different studies be resolved?
- Methodological Answer :
- HPLC Purity Analysis : Quantify impurities (e.g., unreacted starting materials) affecting solubility .
- Solubility Profiling : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions .
- Crystallinity Assessment : X-ray powder diffraction (XRPD) identifies polymorphic forms impacting solubility .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
